2,2'-Dimethyl-1,1'-bianthracene
Description
2,2'-Dimethyl-1,1'-bianthracene is a dimeric polycyclic aromatic hydrocarbon (PAH) composed of two anthracene units linked at their 1,1'-positions, with methyl substituents at the 2 and 2' positions.
Properties
CAS No. |
62817-78-1 |
|---|---|
Molecular Formula |
C30H22 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-methyl-1-(2-methylanthracen-1-yl)anthracene |
InChI |
InChI=1S/C30H22/c1-19-11-13-25-15-21-7-3-5-9-23(21)17-27(25)29(19)30-20(2)12-14-26-16-22-8-4-6-10-24(22)18-28(26)30/h3-18H,1-2H3 |
InChI Key |
DVQSMPCWQPXQBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC3=CC=CC=C3C=C2C=C1)C4=C(C=CC5=CC6=CC=CC=C6C=C54)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dimethyl-1,1’-bianthracene typically involves the coupling of 1-chloro-2-methylanthraquinone in the presence of a copper catalyst. The reaction is carried out in an aprotic organic solvent such as 1,3-dimethyl-2-imidazolone at temperatures between 180-200°C for 9-11 hours. The crude product is then purified by washing with water and treating with a hydrochloric acid solution containing sodium chlorate .
Industrial Production Methods: Industrial production of 2,2’-Dimethyl-1,1’-bianthracene follows similar synthetic routes but on a larger scale. The use of high-boiling point, strong polar aprotic solvents helps in improving the yield and purity of the product. The final product is obtained after multiple purification steps to ensure high quality .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Dimethyl-1,1’-bianthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone forms back to the original hydrocarbon.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthracene rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed under controlled conditions
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Restored hydrocarbon forms.
Substitution: Various substituted anthracene derivatives
Scientific Research Applications
2,2’-Dimethyl-1,1’-bianthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and photodynamic therapy.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices .
Mechanism of Action
The mechanism of action of 2,2’-Dimethyl-1,1’-bianthracene involves its interaction with various molecular targets and pathways:
Photophysical Properties: The compound’s extended aromatic system allows it to absorb and emit light efficiently, making it useful in optoelectronic applications.
Biological Interactions: The compound can interact with cellular components, potentially leading to antimicrobial and anti-inflammatory effects
Comparison with Similar Compounds
Substituted Bianthracenes
Halogenated Derivatives
- 10,10'-Dibromo-9,9'-bianthracene (DBBA): Used as a precursor for graphene nanoribbons (GNRs), DBBA undergoes surface-assisted polymerization. Bromine substituents enhance reactivity in Ullmann coupling, enabling controlled polymerization on catalytic substrates .
- 2,2',10,10'-Tetrabromo-9,9'-bianthracene (TBBA): Bromination increases molecular weight (MW: 597.82 g/mol) and melting point (m.p. 362°C) compared to non-halogenated analogs. Bromine atoms facilitate regioselective reactivity in surface-promoted reactions .
Phenyl-Substituted Derivatives
- 2,2'-Di([1,1'-biphenyl]-4-yl)-9,9'-bianthracene : The addition of phenyl groups improves solubility in organic solvents (e.g., THF) and modifies electronic transport properties, making it suitable for molecular bridge engineering .
Key Property Comparison Table: Substituted Bianthracenes
*DP-DBBA: 2,2'-Diphenyl-10,10'-dibromo-9,9'-bianthracene
Methyl-Substituted Bianthraquinones
Bianthraquinones, oxidized analogs of bianthracenes, exhibit distinct electronic and biological properties due to their conjugated quinone systems. Methyl groups influence solubility, stereochemistry, and bioactivity.
Skyrin (2,2′,4,4′,5,5′-Hexahydroxy-7,7′-dimethyl-1,1′-bianthracene-9,9′,10,10′-tetrone)
- Structure : Methyl groups at 7,7' positions enhance stability and intermolecular interactions.
Alterporriol L
- Structure: 6′,7-Dimethyl substitution on a tetrahydro-bianthraquinone scaffold.
- Stereochemistry: Methyl groups influence the relative configuration (6S, 7R, 8R*), as confirmed by NOESY correlations .
2,2'-Dimethyl-1,1'-bianthraquinone (CAS 81-26-5)
- Molecular Formula : C30H18O4 (MW: 442.47 g/mol).
- Properties : Methyl groups at 2,2' positions may reduce solubility in polar solvents compared to hydroxylated analogs .
Key Property Comparison Table: Methyl-Substituted Bianthraquinones
Comparison with Other Methyl-Substituted PAHs
- 1-Methylbenz[a]anthracene: A monomeric PAH with a methyl group at position 1. Methylation increases carcinogenicity compared to unsubstituted benz[a]anthracene .
- 9,10-Dimethylanthracene : A model compound for studying excimer formation; methyl groups hinder π-π stacking due to steric effects .
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